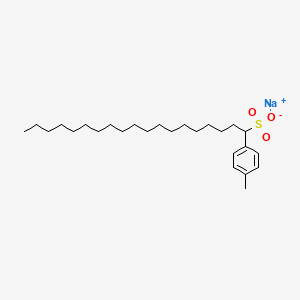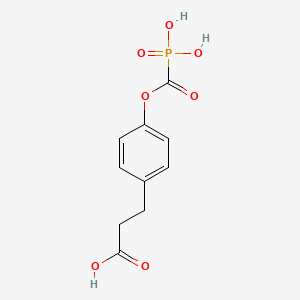
Potassium 4-chloro-2-cyclohexylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-chloro-2-cyclohexylphenolate is a chemical compound with the molecular formula C12H14ClKO. It is known for its unique structure, which includes a cyclohexyl group attached to a phenolate ring with a chlorine substituent. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 4-chloro-2-cyclohexylphenolate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chloro-2-cyclohexylphenol with potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where the phenol group is deprotonated by the potassium hydroxide, forming the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-chloro-2-cyclohexylphenolate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenolate ring can participate in redox reactions.
Addition Reactions: The cyclohexyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Addition Reactions: Electrophiles like halogens or acids are used in the presence of catalysts.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the phenolate ring.
Addition Reactions: Products include cyclohexyl derivatives with additional functional groups.
Applications De Recherche Scientifique
Potassium 4-chloro-2-cyclohexylphenolate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium 4-chloro-2-cyclohexylphenolate involves its interaction with molecular targets such as enzymes and receptors. The phenolate group can form hydrogen bonds and ionic interactions with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-chlorophenolate
- Potassium 2-cyclohexylphenolate
- Potassium 4-chloro-2-methylphenolate
Uniqueness
Potassium 4-chloro-2-cyclohexylphenolate is unique due to the presence of both the chlorine and cyclohexyl groups on the phenolate ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
85204-39-3 |
|---|---|
Formule moléculaire |
C12H14ClKO |
Poids moléculaire |
248.79 g/mol |
Nom IUPAC |
potassium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C12H15ClO.K/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |
Clé InChI |
QRHVQFBRGJCEMK-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


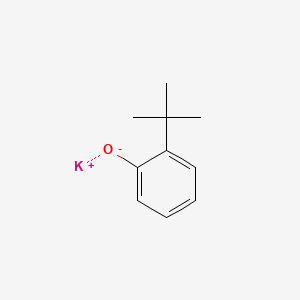



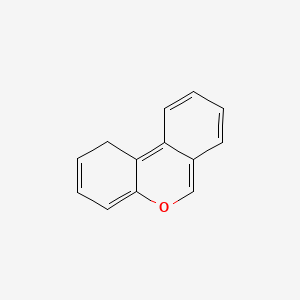
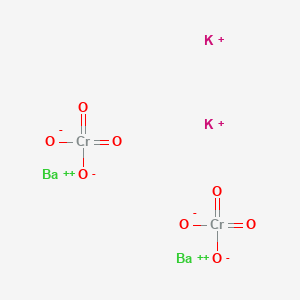
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)

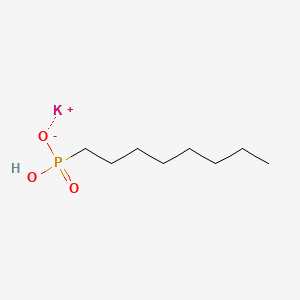
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)
